molecular formula C8H11ClIN B577831 (R)-1-(4-Iodophenyl)ethanamine hydrochloride CAS No. 1246649-06-8

(R)-1-(4-Iodophenyl)ethanamine hydrochloride

Cat. No.: B577831
CAS No.: 1246649-06-8
M. Wt: 283.537
InChI Key: PZYFIOFVFANOJA-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-Iodophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of an iodine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Iodophenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-(4-Iodophenyl)ethanol.

    Conversion to Amine: The hydroxyl group of ®-1-(4-Iodophenyl)ethanol is converted to an amine group through a series of reactions, including the formation of a mesylate intermediate followed by nucleophilic substitution with ammonia or an amine source.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, ®-1-(4-Iodophenyl)ethanamine hydrochloride.

Industrial Production Methods

Industrial production of ®-1-(4-Iodophenyl)ethanamine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Iodophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The iodine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

®-1-(4-Iodophenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Iodophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The iodine atom on the phenyl ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Para-Iodoamphetamine: Similar structure with an iodine atom on the phenyl ring.

    4-Iodophenol: Contains an iodine atom on the phenyl ring but with a hydroxyl group instead of an amine.

    4-Iodobenzoic acid: Features an iodine atom on the phenyl ring with a carboxylic acid group.

Uniqueness

®-1-(4-Iodophenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of both an amine group and an iodine atom on the phenyl ring. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(1R)-1-(4-iodophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYFIOFVFANOJA-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972081
Record name 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56639-48-6
Record name 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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